molecular formula C24H20FN3O5 B2921401 8-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921804-57-1

8-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2921401
CAS RN: 921804-57-1
M. Wt: 449.438
InChI Key: UPGUFJVRTMTFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O5 and its molecular weight is 449.438. The purity is usually 95%.
BenchChem offers high-quality 8-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One study focused on the synthesis of S14161 and its analogues, including compounds with a similar structural motif to the one mentioned. The research revealed that these compounds, particularly 6-bromo-8-ethoxy-3-nitro-2H-chromene, demonstrated potent antiproliferative activities against a variety of tumor cell lines. These compounds were found to be effective in blocking AKT phosphorylation and inducing apoptosis in cancer cells, suggesting their potential as antitumor agents. Moreover, they displayed anti-angiogenesis activity, as evidenced by their effects on human umbilical vein epithelial cells (HUVEC) migration (Yin et al., 2013).

Antimicrobial and Enzyme Inhibitory Effects

Another study explored the synthesis of novel chromone-pyrimidine coupled derivatives and assessed their antimicrobial efficacy. The research highlighted the significant antibacterial potency of these compounds, particularly those with fluoro and hydrazino groups, against various bacterial strains. Additionally, enzyme assay studies suggested potential mechanisms of action, and molecular docking studies provided insights into their interactions with bacterial receptors. These compounds also demonstrated good oral drug-like properties and non-cytotoxic nature in cytotoxicity tests against human cancer cell lines, indicating their potential as safe and effective antimicrobial agents (Tiwari et al., 2018).

Synthesis and Stereochemical Analysis

Research into the synthesis of enantiomerically pure forms of similar compounds, such as (R)-S14161 and (S)-S14161, has been conducted to examine their effects on tumor cell lines. This study involved a novel synthesis approach using a chemical resolution and derivation strategy. The absolute configurations of these chiral molecules were determined, and their impact on the growth of human myeloma cells was assessed, though no marked differences in inhibition were observed between the two enantiomers (Yin et al., 2013).

properties

IUPAC Name

8-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5/c1-2-32-20-5-3-4-16-14-18(24(31)33-22(16)20)23(30)26-12-13-28-21(29)11-10-19(27-28)15-6-8-17(25)9-7-15/h3-11,14H,2,12-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGUFJVRTMTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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